H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

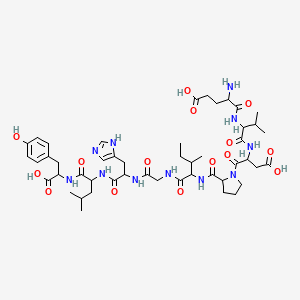

The compound “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” is a peptide composed of the amino acids glutamic acid, valine, aspartic acid, proline, isoleucine, glycine, histidine, leucine, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The process is optimized for scalability and cost-effectiveness, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in the study of protein structure and function.

Biology: Play roles in cell signaling, immune response, and enzymatic activity.

Medicine: Investigated for therapeutic uses, including as drugs for treating diseases like cancer and diabetes.

Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological pathways, leading to effects like signal transduction, metabolic regulation, or immune response modulation. The exact mechanism depends on the peptide’s sequence and structure .

Comparison with Similar Compounds

Similar Compounds

- H-phe-leu-trp-gly-pro-arg-ala-leu-val-oh

- H-gly-leu-tyr-oh

- H-met-glu-val-asp-pro-ile-gly-his-leu-tyr-oh

Uniqueness

The uniqueness of “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” lies in its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have distinct biological activities or therapeutic potential due to differences in amino acid composition and arrangement .

Biological Activity

H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, a synthetic peptide, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications in various fields such as medicine and nutrition.

Overview of this compound

This peptide consists of a sequence of amino acids that may contribute to its biological functions. The presence of hydrophobic and polar residues suggests potential interactions with biological membranes and proteins, which can influence its activity in biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The peptide scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

2. Anti-inflammatory Effects

Several studies have reported that this peptide can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Case Study : In an experimental model of inflammation, treatment with this compound led to a significant decrease in markers such as TNF-α and IL-6 .

3. Antimicrobial Activity

The peptide has shown promising results against various microbial strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis.

- Research Findings : In vitro studies demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Antimicrobial | Inhibits growth of microbial strains |

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The peptide may interact with cell surface receptors, influencing signaling pathways that regulate inflammation and immune responses.

- Membrane Interaction : Its structure allows for interaction with lipid bilayers, facilitating its antimicrobial action.

- Enzyme Inhibition : The peptide may inhibit enzymes involved in oxidative stress pathways, enhancing its antioxidant effects.

Future Directions

Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:

- Clinical Trials : Evaluating the efficacy and safety in human subjects.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the peptide.

- Formulation Development : Exploring its use in nutraceuticals or pharmaceuticals targeting oxidative stress and inflammation.

Properties

IUPAC Name |

4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSPZUXOMNGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H71N11O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.